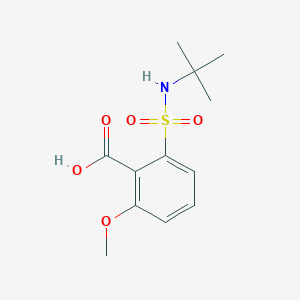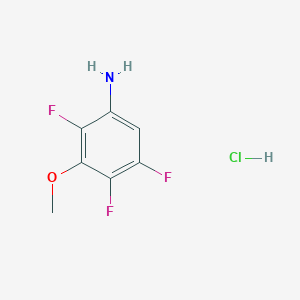
1-((Benzyloxy)carbonyl)-5-oxoazepane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Benzyloxy)carbonyl)-5-oxoazepane-4-carboxylic acid is an organic compound that belongs to the class of azepane derivatives. This compound features a seven-membered ring with a ketone and a carboxylic acid functional group, along with a benzyloxycarbonyl protecting group. It is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
The synthesis of 1-((Benzyloxy)carbonyl)-5-oxoazepane-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the azepane ring can be formed through intramolecular cyclization reactions. The benzyloxycarbonyl group is typically introduced as a protecting group to prevent unwanted reactions during the synthesis process .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
1-((Benzyloxy)carbonyl)-5-oxoazepane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-((Benzyloxy)carbonyl)-5-oxoazepane-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-((Benzyloxy)carbonyl)-5-oxoazepane-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The azepane ring structure provides a rigid framework that can interact with enzymes or receptors, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-((Benzyloxy)carbonyl)-5-oxoazepane-4-carboxylic acid include other azepane derivatives and compounds with benzyloxycarbonyl protecting groups. For example:
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: This compound has a similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: This compound features a five-membered oxazolidinone ring and is used in the synthesis of β-branched peptide derivatives.
The uniqueness of this compound lies in its seven-membered ring structure, which provides distinct steric and electronic properties compared to its six- and five-membered counterparts.
Propriétés
Formule moléculaire |
C15H17NO5 |
|---|---|
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
5-oxo-1-phenylmethoxycarbonylazepane-4-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c17-13-7-9-16(8-6-12(13)14(18)19)15(20)21-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,19) |
Clé InChI |
UDRBWZHSOKYVMY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC(=O)C1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B13505241.png)
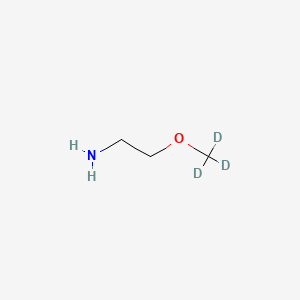
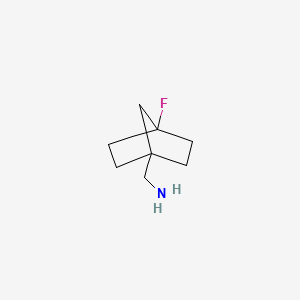
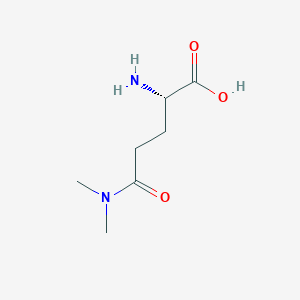
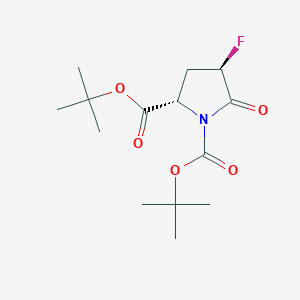



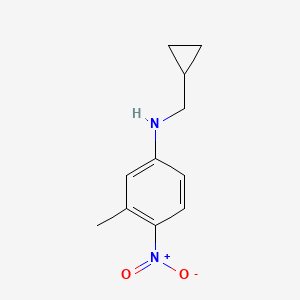
![1-[(3,5-Dichlorophenyl)methyl]piperazine](/img/structure/B13505289.png)
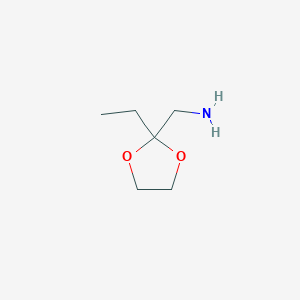
![(R)-(4-Tert-butyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13505303.png)
